Home > Products > Screening Compounds P112401 > Ziprasidone N-Oxide-d8
Ziprasidone N-Oxide-d8 -

Ziprasidone N-Oxide-d8

Catalog Number: EVT-1502150
CAS Number:
Molecular Formula: C₂₁H₁₃D₈ClN₄O₂S
Molecular Weight: 436.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ziprasidone N-Oxide-d8 is a deuterated derivative of ziprasidone, an atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. This compound is notable for its unique pharmacological properties and is classified under small molecules. Deuteration, which involves replacing hydrogen atoms with deuterium, can influence the pharmacokinetics and metabolic stability of the drug, potentially enhancing its therapeutic efficacy.

Source

Ziprasidone was first approved by the U.S. Food and Drug Administration in 2001. The synthesis of ziprasidone N-Oxide-d8 is derived from the parent compound ziprasidone, which is synthesized through various methods involving specific starting materials and reagents.

Classification
  • Type: Small Molecule
  • Drug Class: Atypical Antipsychotic
  • Chemical Formula: C21_{21}H21_{21}ClN4_{4}OS (for ziprasidone)
  • Molecular Weight: Approximately 412.936 g/mol
Synthesis Analysis

Methods

The synthesis of ziprasidone typically involves several key steps:

  1. Starting Materials: The primary starting material is 2,5-dichlorotoluene, which undergoes nitrification to form an intermediate compound.
  2. Intermediate Formation: This intermediate is then condensed with N,N-dimethyldimethoxymethylamine to yield an acetal compound.
  3. Key Intermediate Production: The acetal compound reacts with ethyl malonate, followed by decarboxylation and reduction to form a key intermediate.
  4. Final Steps: The final steps involve deprotection and coupling with 3-piperazinyl-1,2-benzisothiazole in the presence of sodium triacetoxyborohydride to produce ziprasidone.

The synthesis of ziprasidone N-Oxide-d8 would involve similar steps but may include specific modifications to incorporate deuterium into the structure, enhancing its stability and altering its metabolic pathway.

Technical Details

The synthesis can be performed under controlled conditions (room temperature to 50°C) using suitable organic solvents, with reaction times typically ranging from 2 to 8 hours .

Molecular Structure Analysis

Structure

Ziprasidone N-Oxide-d8 retains the core structure of ziprasidone but includes deuterium atoms at specific positions. The structural formula can be represented as follows:

C21H13D8ClN4OS\text{C}_{21}\text{H}_{13}\text{D}_8\text{ClN}_4\text{OS}

Data

  • Molecular Weight (deuterated): Approximately 420 g/mol (exact value may vary based on deuterium incorporation).
  • Structural Characteristics: Contains a piperazine ring, a benzisothiazole moiety, and a chlorinated indole structure.
Chemical Reactions Analysis

Reactions

Ziprasidone N-Oxide-d8 may undergo various chemical reactions similar to those of ziprasidone, including:

  1. Oxidation: Ziprasidone can be oxidized to form ziprasidone sulfoxide and sulfone.
  2. Metabolism: The metabolic pathways involve aldehyde oxidase and cytochrome P450 enzymes, leading to multiple metabolites such as OX-COOH and BITP.

Technical Details

The incorporation of deuterium can alter reaction kinetics and pathways, potentially affecting the stability and bioavailability of metabolites .

Mechanism of Action

Ziprasidone acts primarily as an antagonist at dopamine D2 receptors and serotonin 5HT2A receptors. This dual action helps alleviate both positive and negative symptoms of schizophrenia:

  1. Dopaminergic Activity: By blocking D2 receptors in the mesolimbic pathway, it reduces positive symptoms like hallucinations.
  2. Serotonergic Activity: Antagonism at 5HT2A receptors helps mitigate negative symptoms such as apathy and lack of emotion.

Ziprasidone also exhibits activity at adrenergic α1 receptors and histamine H1 receptors, contributing to side effects like sedation .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Greater than 276°C (for ziprasidone hydrochloride monohydrate)
  • Solubility: Poorly soluble in water; solubility increases in organic solvents.

Chemical Properties

  • Stability: Deuterated compounds often exhibit enhanced stability due to the stronger C-D bond compared to C-H bonds.
  • Bioavailability: Oral bioavailability is approximately 60% without food but can reach up to 100% when taken with a high-calorie meal .
Applications

Ziprasidone N-Oxide-d8 serves several scientific purposes:

  1. Research Tool: It can be used in pharmacokinetic studies to understand how deuteration affects drug metabolism.
  2. Developmental Studies: Investigating the pharmacological effects of deuterated compounds can lead to improved formulations with better therapeutic profiles.
  3. Clinical Applications: Potential use in clinical settings for patients requiring tailored therapeutic approaches based on metabolic profiles.
Chemical Characterization and Structural Analysis

Molecular Formula and Isotopic Composition of Ziprasidone N-Oxide-d8

Ziprasidone N-Oxide-d8 (CAS: 188797-76-4 unlabeled) is a deuterium-enriched derivative of the ziprasidone metabolite ziprasidone N-oxide. Its molecular formula, C21H13D8ClN4O2S, reflects the strategic replacement of eight hydrogen atoms with deuterium at specific molecular positions. This isotopic modification yields a molecular weight of 436.98 g/mol—distinct from the non-deuterated form (428.94 g/mol)—enabling precise differentiation in mass spectrometry-based analyses [1] [2] [3]. The compound’s structure comprises a benzisothiazole moiety linked to a deuterated piperazine N-oxide group and a chlorinated oxindole ring, with deuterium atoms confined to metabolically stable sites to preserve isotopic integrity during analytical applications [6] [8].

Table 1: Isotopic Composition and Key Properties

PropertyZiprasidone N-Oxide-d8Non-Deuterated Analog
Molecular FormulaC21H13D8ClN4O2SC21H21ClN4O2S
Molecular Weight (g/mol)436.98428.94
CAS Number188797-76-4 (unlabeled)188797-76-4
Key ApplicationInternal standard for LC-MSReference metabolite

Comparative Structural Analysis with Parent Compound Ziprasidone

Structurally, Ziprasidone N-Oxide-d8 diverges from its parent drug, ziprasidone (C21H21ClN4OS; MW 412.94 g/mol), through two critical modifications:

  • N-Oxidation: Introduction of an oxygen atom at the piperazine nitrogen creates a polar N-oxide group, altering electron distribution and increasing molecular weight by 16 g/mol compared to ziprasidone [1].
  • Deuterium Incorporation: Eight hydrogen atoms at the piperazine ring (positions 2,2,3,3,5,5,6,6) are replaced by deuterium. This modification shifts the mass spectrum without perturbing the core pharmacophore or reactivity [8] [9].

The N-oxidation significantly enhances polarity, reducing logP by ~1.5 units compared to ziprasidone. This property improves chromatographic separation in reversed-phase LC-MS systems, typically delaying retention by 2–3 minutes [6]. Meanwhile, deuterium substitution minimizes isotopic effects (kH/kD < 1.3) due to retention of C–D bond strength during metabolic processes, ensuring reliable pharmacokinetic extrapolations [6] [8].

Table 2: Structural and Functional Differences

FeatureZiprasidone N-Oxide-d8Ziprasidone
Core StructurePiperazine N-oxide + benzisothiazolePiperazine + benzisothiazole
PolarityHigh (N-oxide group)Moderate
Molecular Weight (g/mol)436.98412.94
Key Functional RoleMass spectrometry internal standardAntipsychotic API

Properties

Product Name

Ziprasidone N-Oxide-d8

Molecular Formula

C₂₁H₁₃D₈ClN₄O₂S

Molecular Weight

436.98

Synonyms

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one-d8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.